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Compound of Interest

Compound Name: CAY10602

Cat. No.: B1668654

Audience: Researchers, scientists, and drug development professionals.

Introduction: CAY10602 is a synthetic small molecule identified as a potent activator of Sirtuin 1
(SIRT1), a NAD*-dependent deacetylase.[1][2][3] SIRT1 plays a crucial role in regulating a
variety of cellular processes, including transcription, apoptosis, inflammation, and stress
resistance.[4] As a SIRT1 activator, CAY10602 has been shown to suppress the NF-kB-
dependent induction of TNF-a, upregulate PPARd-mediated transcription, and exhibit anti-
inflammatory and insulin-sensitizing properties.[1] It has also been investigated for its effects on
ferroptosis and its potential to protect against oxidative stress-induced cell death.[5][6] These
application notes provide detailed protocols for the in vitro characterization of CAY10602.

Data Presentation

Table 1: CAY10602 Efficacy and Potency This table summarizes the effective concentrations
and inhibitory values of CAY10602 in various in vitro assays.
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Assay Type Cell Line Parameter Value Reference

TNF-a Release

o THP-1 IC70 60 uM
Inhibition
TNF-a Release Effective
o THP-1 ) 20 - 60 uM [1][5]
Inhibition Concentration
Ferroptosis A549, MDA-MB- Effective
. . SpuM (5]
Induction 231, Hs 578T Concentration
Apoptosis & Lipid
bop _ P Effective
Accumulation HepG2 20 uM [5]

) Concentration
Reduction

Oxidative Stress . -
) ARPE-19 Not Specified Not Specified [6]
Attenuation

Table 2: Physicochemical Properties of CAY10602 This table provides key physicochemical
properties for CAY10602.

Property Value Reference
Molecular Weight 418.44 g/mol [1]
Molecular Formula C22H15FN402S [1]

Purity >95%

Solubility (DMSO) =25 mM (up to 133.83 mM) [3]
Appearance Solid Powder [1]

Experimental Protocols
Protocol for SIRT1 Deacetylase Activity Assay

This protocol is a general method to confirm the direct effect of CAY10602 on SIRT1 enzymatic
activity using a fluorogenic substrate.

Materials:
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e Recombinant human SIRT1 enzyme

e Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)
e NAD™ (Nicotinamide adenine dinucleotide)

e CAY10602 (dissolved in DMSO)

e Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgClz2)
e Developer solution (e.g., containing trypsin)

e SIRT1 inhibitor (e.g., Nicotinamide) for control

o 384-well black plates

e Fluorescence plate reader

Procedure:

o Prepare CAY10602 Dilutions: Create a serial dilution of CAY10602 in assay buffer. The final
DMSO concentration should be kept below 1%.

o Reaction Mixture Preparation: In each well of a 384-well plate, add the SIRT1 enzyme, the
fluorogenic substrate, and NAD+*.

o Add Compounds: Add the serially diluted CAY10602 to the respective wells. Include the
following controls:

o Positive Control (100% Activity): Vehicle (DMSO) only.
o Negative Control (Background): No SIRT1 enzyme.
o Inhibitor Control: A known SIRT1 inhibitor.

e Incubation: Incubate the plate at 37°C for 60 minutes.

o Stop Reaction: Stop the deacetylation reaction by adding the developer solution. The
developer typically contains a protease (trypsin) that cleaves the deacetylated substrate,
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releasing the fluorophore.[7]

o Developer Incubation: Incubate for an additional 30 minutes at 37°C to allow for the
developer reaction to complete.[7]

o Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.qg.,
excitation at 360 nm and emission at 460 nm).[7]

o Data Analysis: Plot the fluorescence intensity against the CAY10602 concentration and fit the
data to a dose-response curve to determine the ECso (concentration for 50% activation).

Protocol for TNF-a Release Inhibition Assay in THP-1
Cells

This protocol determines the ability of CAY10602 to suppress inflammation in a cellular model.

[1]5]

Materials:

THP-1 human monocytic cells

e RPMI-1640 medium with 10% FBS

o PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
e LPS (Lipopolysaccharide)

e CAY10602 (dissolved in DMSO)

o Phosphate Buffered Saline (PBS)

e Human TNF-a ELISA Kit

o 96-well cell culture plates

Procedure:

o Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
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e Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 108 cells/mL.

o Pre-treatment: Treat the cells with various concentrations of CAY10602 (e.g., 10, 20, 40, 60
pM) for 1-2 hours. Include a vehicle control (DMSO).

 Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1
pg/mL to all wells except the negative control.

 Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO:z incubator.

o Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the
cell culture supernatant.

o TNF-a Measurement: Quantify the amount of TNF-a in the supernatant using a human TNF-
o ELISA kit, following the manufacturer’s instructions.

o Data Analysis: Calculate the percentage of TNF-a inhibition for each CAY10602
concentration relative to the LPS-only treated cells. Plot the results to determine the ICso or
IC70 value.

Protocol for Western Blot Analysis of p53 Acetylation

This protocol assesses the effect of CAY10602 on the acetylation status of p53, a known
SIRT1 substrate.[8][9]

Materials:

e Cell line of interest (e.g., HepG2, A549)

e CAY10602

o Cell stress-inducing agent (e.g., Doxorubicin or H202)

e RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Nicotinamide, Trichostatin
A)

o BCA Protein Assay Kit

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1668654?utm_src=pdf-body
https://www.benchchem.com/product/b1668654?utm_src=pdf-body
https://www.benchchem.com/product/b1668654?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21748595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3580388/
https://www.benchchem.com/product/b1668654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total-p53, anti-3-actin (loading
control)

o HRP-conjugated secondary antibody
e ECL (Enhanced Chemiluminescence) substrate
Procedure:

o Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with CAY10602
for a specified time (e.g., 12-24 hours). A positive control group may be treated with a DNA
damaging agent to induce p53 acetylation.

o Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 pg) onto an
SDS-PAGE gel. Run the gel to separate proteins by size.

» Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-acetyl-
p53, anti-total-p53, anti-B-actin) overnight at 4°C, diluted according to the manufacturer's
recommendations.
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¢ Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

¢ Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands
using a chemiluminescence imaging system.

+ Data Analysis: Quantify the band intensities. Normalize the acetyl-p53 signal to the total-p53
signal to determine the change in p53 acetylation status.
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Click to download full resolution via product page

Caption: CAY10602 activates SIRT1, leading to deacetylation and modulation of downstream
pathways.
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Caption: Recommended experimental workflow for the in vitro evaluation of CAY10602.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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